cis-10-Hexadecenoic acid

CAS No.: 2511-97-9

Cat. No.: VC8259140

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2511-97-9 |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.41 g/mol |

| IUPAC Name | (Z)-hexadec-10-enoic acid |

| Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6- |

| Standard InChI Key | HZJHNXIAYMADBX-SREVYHEPSA-N |

| Isomeric SMILES | CCCCC/C=C\CCCCCCCCC(=O)O |

| SMILES | CCCCCC=CCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCC=CCCCCCCCCC(=O)O |

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

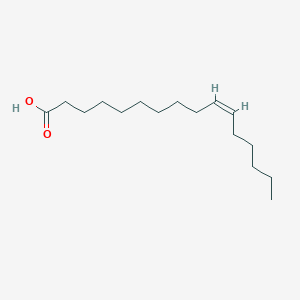

cis-10-Hexadecenoic acid, systematically named (10Z)-hexadec-10-enoic acid, features a 16-carbon chain with a carboxyl group at position 1 and a cis double bond between carbons 10 and 11 . The cis configuration imposes a kink in the hydrocarbon chain, reducing packing efficiency compared to saturated counterparts and influencing membrane fluidity in biological systems .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 254.41 g/mol | |

| CAS Registry Number | 2511-97-9 | |

| IUPAC Name | (10Z)-hexadec-10-enoic acid | |

| Double Bond Position | Δ10 (cis) |

Synonyms and Database Identifiers

Synthetic Methodologies and Industrial Production

Chemical Synthesis

Total synthesis of cis-10-hexadecenoic acid has been achieved through acetylide coupling strategies. A seminal approach involves:

Industrial Production

Industrial-scale production typically involves:

-

Natural Extraction: Saponification of plant oils (e.g., Solanum tuberosum) followed by fractional distillation .

-

Catalytic Hydrogenation: Selective hydrogenation of oleic acid (cis-9-octadecenoic acid) to shift the double bond to position 10 .

Comparative Synthetic Routes:

| Method | Yield | Key Reagents | Advantages |

|---|---|---|---|

| Acetylide Coupling | 31–32% | (Trimethylsilyl)acetylene | High stereoselectivity |

| Oleic Acid Hydrogenation | ~40% | Nickel catalysts | Scalability |

Physicochemical Properties and Reactivity

Physical Properties

The compound’s hydrophobicity () and rotational flexibility (13 rotatable bonds) facilitate integration into lipid bilayers . Its van der Waals volume (297.66 ų) and polar surface area (37.30 Ų) further underscore its amphiphilic character .

Chemical Reactivity

-

Oxidation: Susceptible to peroxidation at the Δ10 double bond, forming hydroperoxides with agents like .

-

Reduction: Catalytic hydrogenation yields palmitic acid ().

-

Esterification: Reacts with methanol/ to produce methyl cis-10-hexadecenoate, a common derivative for gas chromatography.

Biological and Industrial Applications

Biological Roles

-

Membrane Dynamics: The Δ10 cis configuration modulates membrane fluidity in prokaryotic and eukaryotic cells .

-

Enzymatic Substrate: Serves as a substrate for desaturases in rat liver microsomes, yielding trans-2 and cis-9 isomers .

-

Biomarker Potential: Elevated levels correlate with specific metabolic states, though mechanistic insights remain under investigation .

Industrial Uses

-

Chromatography: Utilized as a standard in fatty acid profiling via GC-MS .

-

Polymer Science: Incorporated into biodegradable lubricants and cosmetics for enhanced thermal stability.

Comparative Analysis with Analogous Fatty Acids

Structural Analogues

| Compound | Double Bond Position | Key Differences |

|---|---|---|

| Palmitoleic Acid (C16:1Δ9) | Δ9 (cis) | Altered membrane integration efficiency |

| Oleic Acid (C18:1Δ9) | Δ9 (cis) | Longer chain; lower melting point |

| Sapienic Acid (C16:1Δ6) | Δ6 (cis) | Enhanced antibacterial activity |

Metabolic Implications

The Δ10 position confers unique substrate specificity for elongases and desaturases, distinguishing its metabolic fate from Δ9 analogues . For instance, cis-10-hexadecenoic acid is resistant to β-oxidation beyond the double bond, promoting accumulation in adipose tissue.

Recent Research and Future Directions

Topoisomerase Inhibition

Preliminary studies suggest cis-10-hexadecenoic acid inhibits topoisomerase I at IC₅₀ values comparable to camptothecin derivatives, though clinical relevance requires validation .

Biotechnological Engineering

Advances in microbial lipid engineering (e.g., Yarrowia lipolytica) aim to overproduce cis-10-hexadecenoic acid for industrial applications, leveraging CRISPR-Cas9 to optimize desaturase activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume